N-ethyl-2-iodo-N-(2-methylphenyl)benzamide
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Overview
Description
N-ethyl-2-iodo-N-(2-methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, an ethyl group, and a methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-iodo-N-(2-methylphenyl)benzamide typically involves the iodination of a precursor benzamide compound. One common method is the reaction of 2-iodobenzoyl chloride with N-ethyl-2-methylphenylamine in the presence of a base such as potassium carbonate in an organic solvent like ethyl acetate. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-iodo-N-(2-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the presence of palladium catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: N-ethyl-2-iodo-N-(2-methylphenyl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing benzamides on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-ethyl-2-iodo-N-(2-methylphenyl)benzamide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the benzamide core can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- 2-iodo-N-methyl-N-(4-nitrophenyl)benzamide
- 2-iodo-N-phenylbenzamide
- 2-iodo-N-(3-methylphenyl)benzamide
Comparison: N-ethyl-2-iodo-N-(2-methylphenyl)benzamide is unique due to the presence of the ethyl group and the specific positioning of the iodine and methylphenyl groups. This structural uniqueness can result in different reactivity and properties compared to similar compounds. For example, the presence of the ethyl group can influence the compound’s solubility and its interactions with other molecules .
Properties
Molecular Formula |
C16H16INO |
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Molecular Weight |
365.21 g/mol |
IUPAC Name |
N-ethyl-2-iodo-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H16INO/c1-3-18(15-11-7-4-8-12(15)2)16(19)13-9-5-6-10-14(13)17/h4-11H,3H2,1-2H3 |
InChI Key |
YJIKFLKIVJYPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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